8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H18N6O3 and its molecular weight is 318.337. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Pyrano[2,3-f]chromene-4,8-dione derivatives, which share structural similarities with the queried compound, have shown promising anticancer activities. A study by Li Hongshuang et al. (2017) identified several such compounds with significant anticancer properties against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. This suggests the potential of these derivatives, including the compound , in cancer therapy (Li Hongshuang et al., 2017).
Metal-Mediated Base Pairing
Research by I. Sinha et al. (2015) explored the use of 6-(3,5-Dimethylpyrazol-1-yl)purine derivatives for metal-mediated base pairing, a concept pertinent to the study of nucleobase interactions and potentially useful in genetic engineering and synthetic biology. The study synthesized various metal complexes of alkylated model nucleobases, demonstrating different coordination patterns and suggesting potential applications in molecular biology and genetic engineering (I. Sinha et al., 2015).
Biochemical Interactions and Material Design
In a study focused on the interactions of a xanthine derivative, R. Shukla et al. (2020) performed a detailed analysis of the intermolecular interactions present in a compound structurally similar to the queried compound. This research is indicative of the potential applications of such compounds in material design, highlighting the diverse biochemical interactions and energy contributions that these compounds can offer (R. Shukla et al., 2020).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-8-7-9(2)20(17-8)13-15-11-10(19(13)5-6-23-4)12(21)16-14(22)18(11)3/h7H,5-6H2,1-4H3,(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZGICYMTVWCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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